4-(1,2,3,4-Tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol
CAS No.:
Cat. No.: VC17760629
Molecular Formula: C13H18N2O
Molecular Weight: 218.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H18N2O |
|---|---|
| Molecular Weight | 218.29 g/mol |
| IUPAC Name | 4-(3,4-dihydro-1H-isoquinolin-2-yl)pyrrolidin-3-ol |
| Standard InChI | InChI=1S/C13H18N2O/c16-13-8-14-7-12(13)15-6-5-10-3-1-2-4-11(10)9-15/h1-4,12-14,16H,5-9H2 |
| Standard InChI Key | YOMLWJZQKDDDDV-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CC2=CC=CC=C21)C3CNCC3O |
Introduction
Structural Characterization and Molecular Properties
Core Architecture
The compound features a tetrahydroisoquinoline group fused to a pyrrolidin-3-ol ring. The tetrahydroisoquinoline component contributes a bicyclic system with a nitrogen atom at position 2, while the pyrrolidine ring introduces a hydroxyl group at position 3, enhancing polarity and hydrogen-bonding capacity .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₂O |
| Molecular Weight | 218.30 g/mol |
| SMILES | C1CN(CC2=CC=CC=C21)C3CNCC3O |
| InChI Key | YOMLWJZQKDDDDV-UHFFFAOYSA-N |
| Predicted CCS (Ų)* | 151.4 ([M+H]⁺), 153.9 ([M-H]⁻) |
*Collision cross-section data derived from ion mobility spectrometry predictions .
The hydroxyl group on the pyrrolidine ring creates a chiral center, suggesting potential stereochemical implications in binding interactions. Computational models indicate a folded conformation where the tetrahydroisoquinoline aromatic system interacts with the pyrrolidine hydroxyl via intramolecular hydrogen bonding .
Synthetic Pathways and Challenges
Reported Synthesis Strategies
While peer-reviewed literature on this compound’s synthesis is sparse, retrosynthetic analysis suggests feasible routes involving:
-
Cyclization of β-phenylethylamine derivatives: N-acyl intermediates may undergo dehydrative cyclization using agents like POCl₃ or ZnCl₂ to form the tetrahydroisoquinoline core.
-
Pyrrolidine functionalization: Subsequent coupling of the tetrahydroisoquinoline with a pre-formed pyrrolidin-3-ol fragment via nucleophilic substitution or reductive amination.
Industrial-scale production remains undocumented, highlighting a gap in process optimization and yield improvement methodologies.
Biological Activity and Mechanistic Hypotheses
Structural Analogues and Activity Trends
Tetrahydroisoquinoline derivatives are recognized for modulating neurological targets. For instance, LY255582—a μ-opioid receptor antagonist—shares a hydroxylated aryl-piperidine structure, where the phenolic group is critical for potency . By analogy, the hydroxyl group in 4-(1,2,3,4-tetrahydroisoquinolin-2-yl)pyrrolidin-3-ol may facilitate interactions with:
-
Enzyme active sites: Potential inhibition of monoamine oxidases (MAOs) due to structural resemblance to isoquinoline inhibitors.
-
Neurotransmitter receptors: The tetrahydroisoquinoline moiety could mimic endogenous ligands at adrenergic or opioid receptors.
Table 2: Comparative Bioactivity of Related Compounds
| Compound | Target Receptor | Kₐ (nM) | Key Functional Group |
|---|---|---|---|
| LY255582 | μ-opioid | 0.04 | 3-Hydroxyphenyl |
| Hypothesized Activity | MAO-B | N/A | Pyrrolidin-3-ol |
Analytical and Spectroscopic Data
Predicted Collision Cross-Section (CCS)
Ion mobility spectrometry predictions for various adducts provide insights into gas-phase conformation:
Table 3: CCS Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 219.14918 | 151.4 |
| [M+Na]⁺ | 241.13112 | 162.6 |
| [M-H]⁻ | 217.13462 | 153.9 |
The larger CCS for [M+Na]⁺ suggests sodium coordination induces structural expansion, whereas the protonated form adopts a compact geometry.
Research Gaps and Future Directions
Critical Unanswered Questions
-
Stereochemical Impact: The compound’s chirality remains uncharacterized. Enantioselective synthesis and testing could reveal differential bioactivities.
-
In Vivo Pharmacokinetics: No data exist on absorption, distribution, or metabolic fate. Radiolabeling studies are needed to track biodistribution.
-
Target Identification: High-throughput screening against receptor libraries would clarify mechanistic pathways.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume